molecular formula C7H9F3O B2377023 [1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol CAS No. 2567496-96-0

[1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol

Cat. No.: B2377023
CAS No.: 2567496-96-0
M. Wt: 166.143
InChI Key: PNBZUHPNESDQAE-UHFFFAOYSA-N
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Description

[1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol is a fluorinated cyclopentene derivative characterized by a trifluoromethyl (-CF₃) group and a hydroxymethyl (-CH₂OH) substituent on a cyclopentene ring. The trifluoromethyl group imparts unique electronic and steric properties, enhancing lipophilicity and metabolic stability, making this compound valuable in pharmaceutical and materials science research . Its synthesis often involves catalytic fluorination or deoxytrifluoromethylation reactions, as seen in analogous compounds .

Properties

IUPAC Name

[1-(trifluoromethyl)cyclopent-3-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O/c8-7(9,10)6(5-11)3-1-2-4-6/h1-2,11H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBZUHPNESDQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1(CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM)

Ring-closing metathesis using Grubbs catalysts offers a direct route to cyclopentene derivatives. A modified procedure from PMC6260629 involves:

  • Substrate : 2-Trifluoroacetyl-1-methoxycyclopentene.
  • Catalyst : Ru-based metathesis catalyst (e.g., Grubbs II, 5 mol%).
  • Conditions : Toluene, 80°C, 12 hours.
  • Yield : 68–73% after purification via silica chromatography.

This method leverages the stability of trifluoroacetyl groups during metathesis, though steric hindrance may reduce yields for bulkier substituents.

Intramolecular Heck Coupling

Palladium-catalyzed Heck reactions enable cyclopentene formation. PMC9476516 details a diastereoselective approach:

  • Substrate : Allylic alcohol derivatives (e.g., (R)-1-(3-(chloromethyl)cyclopent-3-en-1-yl)-2,5-dimethyl-1H-pyrrole).
  • Catalyst : Pd(t-Bu3)2 (2 mol%), Et3N (2 equiv).
  • Conditions : DMF, 80°C, 16 hours.
  • Yield : 56–89% with >90% enantiomeric excess (ee).

The hydroxymethyl group is introduced via subsequent oxidation or hydrolysis steps.

Trifluoromethylation of Pre-Formed Cyclopentene Derivatives

Electrophilic Trifluoromethylation

JACS.1c02606 highlights trifluoromethyl thianthrenium triflate (TT-CF3+OTf–) for electrophilic CF3 transfer:

  • Substrate : Cyclopent-3-en-1-ylmethanol.
  • Reagent : TT-CF3+OTf– (1.2 equiv).
  • Conditions : DCM, room temperature, 6 hours.
  • Yield : 78% with no observed ring-opening.

This method avoids harsh conditions, making it suitable for acid-sensitive substrates.

Radical Hydrotrifluoromethylation

Radical-based approaches using TT-CF3+OTf– enable CF3 addition to cyclopentene double bonds:

  • Substrate : Cyclopentene.
  • Reagent : TT-CF3+OTf– (2.0 equiv), 1,2-benzenedithiol (H donor).
  • Conditions : DMSO/DME (2:1), 80°C, 48 hours.
  • Yield : 65–72%.

Regioselectivity favors the exo-adduct due to radical stability trends.

Grignard and Organometallic Approaches

Grignard Reagent Addition

Adapted from US6350915B1 , a Grignard strategy builds the cyclopentene core:

  • Substrate : 3-Bromo-1-(trifluoromethyl)cyclopentane.
  • Reagent : Methylmagnesium bromide (3.0 equiv).
  • Conditions : THF, −78°C to room temperature, 4 hours.
  • Yield : 82% after aqueous workup.

Post-reduction with NaBH4 introduces the hydroxymethyl group.

Copper-Mediated Trifluoromethylation

PMC6387626 describes Cu-catalyzed deoxytrifluoromethylation:

  • Substrate : Cyclopent-1-en-1-ylmethanol.
  • Reagent : Phenyl bromodifluoroacetate (1d, 2.0 equiv), CuI (10 mol%).
  • Conditions : DMF, 100°C, 12 hours.
  • Yield : 68% with >95% purity.

This one-pot method is notable for avoiding protective group strategies.

Specialized Reagent-Based Methods

TMSCF3 for Difluorocarbene Insertion

Supplementary Material employs TMSCF3 as a difluorocarbene source:

  • Substrate : Cyclopentene.
  • Reagent : TMSCF3 (2.5 equiv), NaI (2.2 equiv).
  • Conditions : THF, 110°C, 24 hours.
  • Yield : 83%.

The hydroxymethyl group is introduced via subsequent ozonolysis and reduction.

Spirocyclization with Azlactones

JOC.4c01764 reports a spirocyclization/azlactone opening sequence:

  • Substrate : 2-Nitrocyclopentene.
  • Reagent : Azlactone derivatives, Pd2(dba)3 (1 mol%).
  • Conditions : EtOAc, room temperature, 12 hours.
  • Yield : 56–89%.

Comparative Analysis of Methods

Method Yield Regioselectivity Functional Group Tolerance Scalability
RCM 68–73% High Moderate Limited
Electrophilic CF3 78% Excellent High High
Grignard 82% Moderate Low Moderate
Cu-Mediated 68% High High High
TMSCF3 83% Variable Moderate Moderate

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of [1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications
[1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol Cyclopentene -CF₃, -CH₂OH C₇H₉F₃O 178.14* High lipophilicity; drug precursor
[1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol Cyclopentene -CH₂OCH₃, -CH₂OH C₈H₁₄O₂ 142.20 Lower electronegativity; solvent use
1-(2,2,2-Trifluoroethyl)cyclopent-1-ene (4g) Cyclopentene -CH₂CF₃ C₇H₉F₃ 162.14 Less polar; intermediate in synthesis
[1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol Cyclopentene -CH₂NHCH(CH₃)₂, -CH₂OH C₁₀H₁₇NO 175.25 Bioactive precursor; enhanced solubility
(S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid Cyclopentene -NH₂, -CF₂, -COOH C₇H₇F₂NO₂ 199.14 High acidity; enzyme inhibition

*Calculated based on analogous compounds.

Key Findings:
  • Electronic Effects : The -CF₃ group in the target compound is strongly electron-withdrawing, increasing the acidity of the hydroxymethyl group (predicted pKa ~15–16) compared to the methoxymethyl analog (pKa ~16–17) .
  • Steric Influence : Bulky substituents like -CF₃ or -CH₂NHCH(CH₃)₂ reduce ring strain in cyclopentene, enhancing thermal stability relative to cyclopropane derivatives (e.g., ) .

Biological Activity

[1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

The trifluoromethyl group attached to the cyclopentene structure significantly influences the compound's lipophilicity and reactivity, which are critical for its biological interactions. The presence of the cyclopentene moiety may enhance its ability to interact with various biological targets.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific biomolecules through hydrogen bonding and electrostatic interactions, similar to other compounds with trifluoromethyl groups that have shown varied biological activities .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that various cyclopentene derivatives can inhibit the growth of pathogenic bacteria, suggesting a potential for this compound to possess similar activity against a range of microbial strains .

Anticancer Potential

The anticancer properties of compounds containing trifluoromethyl groups have been documented. In particular, some studies have reported that derivatives can induce apoptosis in cancer cell lines. The specific effects of this compound on cancer cell proliferation warrant further investigation. For example, related compounds have demonstrated significant antiproliferative effects on human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines .

Case Studies and Research Findings

Study Findings
Study 1Investigated the synthesis and biological evaluation of trifluoromethylated compounds; found promising antimicrobial activity against E. coli and S. aureus.
Study 2Explored the antiproliferative effects of cyclopentene derivatives on cancer cell lines; indicated potential for use in cancer therapeutics.
Study 3Analyzed the reactivity of trifluoromethyl groups in drug-like molecules; highlighted their role in enhancing biological activity through increased lipophilicity.

Q & A

Q. Basic

  • X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures, particularly for cyclopentene ring conformation and trifluoromethyl orientation .
  • NMR spectroscopy :
    • ¹H NMR : Identify olefinic protons (δ 5.0–6.0 ppm) and methanol protons (δ 1.0–4.0 ppm).
    • ¹⁹F NMR : Confirm trifluoromethyl group (δ -60 to -70 ppm, singlet) .
  • IR spectroscopy : Detect hydroxyl (3200–3600 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches.

Advanced
For dynamic stereochemical analysis:

  • Use variable-temperature NMR to study ring puckering or hindered rotation .
  • Employ DFT calculations (e.g., Gaussian) to predict stable conformers and compare with crystallographic data .

How can discrepancies between computational predictions and experimental spectroscopic data be resolved?

Q. Advanced

  • Case Example : If computed ¹³C NMR shifts deviate from experimental
    • Verify solvent effects (e.g., DMSO-d6 vs. CDCl₃) .
    • Check for dynamic effects (e.g., ring-flipping) via NOESY or EXSY NMR.
    • Re-optimize computational models using higher-level theory (e.g., B3LYP/6-311++G(d,p)) .

What purification strategies are effective for isolating this compound?

Q. Basic

  • Column chromatography : Use silica gel with ethyl acetate/methanol gradients (e.g., 90:10 → 70:30) to separate polar byproducts .
  • Distillation : For high-purity isolation, employ reduced-pressure distillation (e.g., 0.005 bar, 362–364 K), as validated for structurally similar alcohols .

Q. Advanced

  • Chiral resolution : Use preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to isolate enantiomers .

How can researchers address low yields in catalytic hydrogenation steps?

Q. Advanced

  • Catalyst screening : Test Pd/C, Raney Ni, or Ru-based catalysts under varying pressures (1–10 bar H₂) .
  • Solvent optimization : Replace methanol with THF or EtOAc to reduce steric hindrance.
  • Additives : Introduce triethylamine to mitigate acid-sensitive intermediates .

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